Corodane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tricyclo[5.2.1.02,6]decan-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h6-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIDXVJKZCPKEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C3CC2CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047463 | |
| Record name | Tricyclo(5.2.1.02,6)decane-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13380-94-4 | |
| Record name | Octahydro-4,7-methano-5H-inden-5-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13380-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7-Methano-5H-inden-5-one, octahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013380944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Corodane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77098 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,7-Methano-5H-inden-5-one, octahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tricyclo(5.2.1.02,6)decane-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricyclo[5.2.1.02,6]decane-8-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.129 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Synthesis and Derivatization Methodologies for Corodane
Advanced Chemical Transformations and Derivatizations of Corodane
Fluorination and Other Halogenation Analog Syntheses utilizing this compound Derivatives
This compound derivatives serve as scaffolds for the synthesis of halogenated analogs, including fluorinated compounds. The incorporation of fluorine atoms into organic molecules is a significant area of research due to the unique physicochemical properties fluorine imparts, such as altered molecular conformation, acidity/basicity, and lipophilicity. chemrxiv.org
Fluorination: A notable example of fluorination utilizing this compound derivatives involves the successful modification of a this compound derivative, designated as S42, into its corresponding fluorinated analogue, 42. This transformation was achieved through a gem-difluorinative ring-expansion methodology applied to alkenes. chemrxiv.org This research highlights the utility of this compound-derived structures in generating novel fluorinated compounds with potentially altered properties.
Other Halogenation: Beyond fluorination, this compound derivatives are amenable to various other halogenation reactions. General halogen substitution reactions can occur where chlorine atoms, which are often present in industrially produced this compound, are replaced by other halogens or functional groups. benchchem.com A specific study on the halogenation of a strained polycyclic this compound derivative demonstrated the formation of the corresponding alkyl halide. This reaction exhibited a regioselectivity ratio (rr) of 1.7:1, a selectivity primarily driven by kinetic control and the release of strain within the polycyclic system during the reaction. snnu.edu.cn
The following table summarizes key findings related to the halogenation of this compound derivatives:
| Derivatization Type | Starting Material | Product Type | Methodology/Conditions | Key Findings/Yield | Reference |
| Fluorination | This compound derivative (S42) | Fluorinated analogue (42) | Gem-difluorinative ring-expansion of alkenes | Successful modification to fluorinated analogue | chemrxiv.org |
| Halogenation | Strained polycyclic this compound derivative | Alkyl halide | Halogenation reaction | Regioselectivity ratio (rr) of 1.7:1, kinetically controlled by strain release | snnu.edu.cn |
Biocatalytic Approaches for this compound Synthesis or Biotransformation
Biocatalysis offers an environmentally benign alternative for the synthesis and transformation of complex chemical compounds like this compound. In the context of this compound, research has focused on its biotransformation, particularly its degradation, rather than its de novo synthesis through biocatalytic pathways.
Genetically modified strains of Pseudomonas, a genus of bacteria known for its metabolic versatility, have been investigated for their ability to degrade this compound. benchchem.com These bacterial strains employ hydrolytic dehalogenases, a class of enzymes capable of cleaving carbon-halogen bonds through hydrolysis, to facilitate the breakdown of this compound. benchchem.com
Despite the promising nature of biocatalytic approaches for environmental remediation and chemical transformations, the reported yields for the degradation of this compound by genetically modified Pseudomonas strains through hydrolytic dehalogenases have been observed to be relatively low, typically ranging from 15% to 20%. benchchem.com This indicates that while the biocatalytic pathway exists, further optimization is required to enhance the efficiency of this compound biotransformation.
The following table presents data on the biocatalytic degradation of this compound:
| Biocatalytic Agent | Enzyme Class Involved | Biotransformation Type | Reported Yield | Reference |
| Genetically modified Pseudomonas strains | Hydrolytic dehalogenases | Degradation of this compound | 15-20% | benchchem.com |
Environmental Fate and Transport Dynamics of Corodane
Environmental Persistence and Degradation Mechanisms of Chlordane (B41520)
Chlordane is known for its significant persistence in the environment. Its chemical stability means it does not break down easily, leading to long-term presence in various environmental compartments.
Microbial Degradation Pathways of Chlordane in Environmental Matrices
Microbial action is a pathway for the degradation of chlordane, although the process can be slow. Studies have shown that various microorganisms can metabolize chlordane under certain conditions. However, research on sediments from Long Island Sound indicated a lack of enantioselective microbial degradation, suggesting that in some environments, this degradation pathway may be limited nih.gov. This contrasts with soils, where enantioselective biodegradation of chlordane has been more widely observed nih.gov.
Photolytic and Hydrolytic Transformation of Chlordane
Chlordane is relatively stable against hydrolysis (breakdown by water). However, it is susceptible to degradation by photolysis, the breakdown of compounds by light. In the atmosphere, chlordane degrades through both photolysis and oxidation nih.gov. The trans-chlordane (B41516) isomer degrades more readily under photochemical conditions than the cis-chlordane (B41515) isomer nih.gov.
Soil Dissipation and Sequestration Studies of Chlordane
Chlordane is known to be relatively immobile in soil due to its low water solubility and tendency to adsorb to soil particles pic.intnih.gov. The half-life of chlordane in soil is approximately one year, though this can vary depending on factors like application type and climate pic.int. One study on a sandy loam soil found the average half-life for total chlordane residues to be 93.2 days in cropped soil and 154 days in uncropped (fallow) soil nih.gov. The majority of chlordane residues tend to remain in the upper layers of the soil nih.gov.
| Soil Dissipation of Chlordane | |
| Average Half-Life (Cropped Soil) | 93.2 days |
| Average Half-Life (Uncropped Soil) | 154 days |
| Primary Residue Location | Surface (0-10 cm) to 10-20 cm depth |
Bioaccumulation and Biomagnification of Chlordane in Ecological Systems
Due to its persistent and lipophilic (fat-soluble) nature, chlordane is subject to bioaccumulation and biomagnification in food chains.
Trophic Transfer and Accumulation Dynamics of Chlordane
Chlordane can be transferred through trophic levels, leading to higher concentrations in organisms at the top of the food chain. This process, known as biomagnification, occurs as organisms consume other organisms containing chlordane, leading to an accumulation of the compound in their fatty tissues epa.govmiami.edu.
Bioavailability Assessments of Chlordane in Environmental Compartments
The bioavailability of chlordane in the environment—the fraction of the chemical that is available for uptake by living organisms—is influenced by its strong adsorption to soil and sediment particles. While this sequestration can reduce its immediate availability, chlordane can still be taken up by soil-dwelling organisms and enter the food chain. No specific bioavailability assessment studies for "Corodane" were found, as the research focuses on Chlordane and its constituent isomers.
Atmospheric Transport and Global Distribution Modeling of this compound
The atmospheric transport of this compound is a critical pathway for its global distribution, enabling its presence in remote ecosystems far from its original sources. Like many persistent organic pollutants (POPs), this compound's physicochemical properties, including its semi-volatility, allow it to undergo long-range atmospheric transport. nih.govepj-conferences.org This process involves a cycle of volatilization into the atmosphere, transport with air currents, and subsequent deposition to terrestrial and aquatic surfaces.
Long-Range Atmospheric Transport Potentials of this compound
The potential for long-range atmospheric transport of this compound is significant, placing it in the category of compounds that can achieve global distribution. unbc.canilu.com This is largely due to its semi-volatile nature, which allows it to partition between the gas phase and atmospheric particles. This characteristic facilitates a "grasshopper effect," where the compound undergoes repeated cycles of deposition and re-volatilization, leading to its incremental transport towards colder regions such as the Arctic.
Factors influencing the long-range transport of this compound include its vapor pressure, atmospheric residence time, and the presence of atmospheric aerosols to which it can adsorb. Modeling studies on similar POPs indicate that compounds with these characteristics can travel thousands of kilometers from their emission sources. unbc.caproquest.com The predominance of certain lower-chlorinated persistent organic pollutants in remote soils and sediments is a strong indicator of their arrival via long-range atmospheric transport. nih.gov
The following table illustrates the atmospheric residence times and transport distances for compounds with properties analogous to this compound.
| Compound Class | Atmospheric Half-Life | Estimated Transport Distance |
| Organochlorine Pesticides | Days to Weeks | Hundreds to thousands of kilometers |
| Polychlorinated Biphenyls (PCBs) | Weeks to Months | Thousands of kilometers |
| Polycyclic Aromatic Hydrocarbons (PAHs) | Days to a Week | Hundreds of kilometers |
Deposition Mechanisms of this compound in Terrestrial and Aquatic Environments
This compound is removed from the atmosphere and deposited onto terrestrial and aquatic surfaces through both wet and dry deposition processes. epa.gov
Wet Deposition: This occurs when this compound is scavenged from the atmosphere by precipitation, including rain, snow, and fog. For many organochlorine pesticides, wet deposition is the primary mechanism for their removal from the atmosphere, accounting for a significant percentage of their total deposition. epa.gov
Dry Deposition: This involves the gravitational settling of particulate matter to which this compound is adsorbed, as well as the direct gaseous exchange at the Earth's surface. The efficiency of dry deposition is dependent on factors such as particle size, atmospheric turbulence, and the nature of the receiving surface (e.g., vegetation, water, or soil).
Studies on the deposition of organochlorine pesticides have shown that the contribution of each mechanism can vary depending on the specific compound and local atmospheric conditions. epa.gov
Adsorption and Desorption Phenomena of this compound in Environmental Media
Once deposited, the fate of this compound in terrestrial and aquatic environments is largely governed by its adsorption and desorption behavior in soil and sediment. nih.gov These processes control its bioavailability, mobility, and persistence in these media.
Soil-Water Partitioning Coefficients and Organic Carbon Content Relationships
The partitioning of this compound between soil and water is a key process that determines its potential for leaching into groundwater or being transported via surface runoff. This partitioning is commonly described by the soil-water partition coefficient (Kd), which is the ratio of the chemical's concentration in the soil to its concentration in the water at equilibrium. acs.orgdiva-portal.org
For hydrophobic organic compounds like this compound, the organic carbon content of the soil is a primary factor influencing adsorption. researchgate.net To account for this, the organic carbon-water partition coefficient (Koc) is often used. The Koc is a measure of the chemical's tendency to sorb to organic matter and is less variable across different soil types than the Kd.
The relationship is generally expressed as:
Kd = Koc × foc
where foc is the fraction of organic carbon in the soil.
Research on various persistent organic pollutants has consistently shown a strong positive correlation between the Koc value and the hydrophobicity of the compound (often represented by the octanol-water partition coefficient, Kow). researchgate.net
The following table provides representative Koc values for classes of compounds with properties similar to this compound, illustrating the influence of organic carbon on their soil-water partitioning.
| Compound Class | Log Koc Range | Implication for Mobility |
| Organochlorine Pesticides | 3.0 - 6.0 | Low to very low mobility in soils with high organic content |
| Polychlorinated Biphenyls (PCBs) | 4.5 - 8.0 | Very low mobility; strong binding to soil organic matter |
| Polycyclic Aromatic Hydrocarbons (PAHs) | 3.5 - 6.5 | Low to very low mobility, particularly for higher molecular weight PAHs |
Sediment-Water Exchange Dynamics of this compound
In aquatic systems, the exchange of this compound between sediment and the overlying water column is a critical process affecting its fate and the exposure of aquatic organisms. rsc.org Sediments can act as both a sink and a source for this compound.
Deposition and Sorption: this compound enters the water column through atmospheric deposition and runoff and subsequently partitions to suspended particles. nih.gov These particles eventually settle, leading to the accumulation of this compound in the sediment. The high organic carbon content of many sediments provides a strong sorptive medium for hydrophobic compounds.
Resuspension and Desorption: Physical disturbances, such as bioturbation (mixing by organisms) and hydrodynamic events (currents and storms), can lead to the resuspension of sediments. This can result in the desorption of this compound from sediment particles back into the water column, making it bioavailable again. The rate of this exchange is influenced by factors such as water flow, sediment composition, and the chemical properties of this compound. rsc.orgresearchgate.net
Modeling studies of hydrophobic organic chemicals indicate that the freely dissolved concentration in pore water within the sediment is a key parameter for assessing the risk and bioavailability of these contaminants. uu.nl
Biological Activity and Toxicological Mechanisms of Corodane
Neurotoxicity Research on Corodane Exposure
Neurobehavioral Correlates of this compound Exposure
Studies indicate that this compound (Chlordane) interferes with neurotransmitter function, specifically by antagonizing gamma-aminobutyric acid (GABA), a crucial inhibitory neurotransmitter in the central nervous system. This antagonism can lead to increased neuronal excitability and potential neurotoxic effects in exposed organisms.
Chronic exposure to this compound (Chlordane) has been associated with long-term effects on the nervous system, manifesting as neurobehavioral impairment. Clinical observations in humans exposed to Chlordane (B41520) have reported symptoms such as headaches, dizziness, vision problems, irritability, weakness, and muscle twitching nih.gov. In severe cases of poisoning, more pronounced neurological effects, including convulsions and depression, may occur, with respiratory failure and death being possible outcomes nih.gov.
Endocrine Disruption Studies of this compound
This compound (Chlordane) has been implicated in disrupting endocrine functions in wildlife, raising concerns about its ecological impact. Endocrine-disrupting chemicals (EDCs) are natural or human-made substances that can mimic, block, or otherwise interfere with the body's hormones, which are essential signaling molecules within the endocrine system. These chemicals can affect various biological processes, including normal growth, fertility, and reproduction.
Impact on Hormonal Signaling Pathways and Receptor Interactions
Research indicates that this compound (Chlordane) can bind to and activate the retinoic acid receptor. Endocrine disruptors, including pesticides, primarily affect nuclear receptors, which include receptors for sex hormones (e.g., estrogen and androgen) and thyroid hormones, directly influencing gene expression. Beyond nuclear receptors, EDCs can also impact membrane hormone receptors and their intracellular signaling pathways. These interactions highlight the potential for this compound to interfere with complex hormonal regulation at multiple cellular levels.
Reproductive Health Outcomes and this compound Exposure Associations
Environmental exposure to endocrine disruptors, such as this compound (Chlordane), has been linked to an increased incidence of reproductive health issues. EDCs are known to interfere with reproductive processes.
Case Studies on Birth Sex Ratio Alterations and Endocrine Disrupting Potency
A study conducted in Scotland analyzed the spatial-temporal effects of endocrine disruptors, including compounds like this compound (Chlordane), on birth sex ratios. The findings suggested correlations between environmental exposure and alterations in birth sex ratios. While the sex ratio at birth is generally considered remarkably constant, environmental stressors are recognized as factors that can influence it. Understanding the mechanisms by which environmental contaminants like this compound may influence birth sex ratios requires further investigation into the complex interplay of environmental factors and biological processes.
Correlation between Environmental this compound Exposure and Carcinogenesis (e.g., Testicular Cancer)
The Environmental Protection Agency (EPA) has classified Chlordane as a probable human carcinogen nih.gov. Animal studies have shown that Chlordane can cause liver cancer in mice when administered at doses ranging from 30 to 64 mg/kg/day for 80 weeks nih.gov. While an occupational study reported an association between Chlordane exposure and non-Hodgkin's lymphoma, other human studies did not find a clear association with leukemia or multiple myeloma.
More specifically concerning testicular cancer, exposure to chlordane compounds and their metabolites has been associated with an increased risk of seminoma, a type of testicular germ cell tumor. A study analyzing prediagnostic serum samples of US soldiers found that increased exposure to chlordane compounds and metabolites could be associated with a 1.64 odds ratio (95% CI: 1.04–2.60, p=0.048) for seminoma. This suggests a potential link between early life pesticide exposure and the risk of testicular cancer in young men. The rationale for this association is often attributed to the endocrine-disrupting activity of such compounds, which can influence testicular cancer risk during both prenatal and postnatal life.
Table 1: Association between Chlordane Exposure and Testicular Cancer (Seminoma)
| Exposure Type | Outcome (Cancer Type) | Odds Ratio (OR) | 95% Confidence Interval (CI) | p-value | Source |
| Chlordane compounds and metabolites | Seminoma | 1.64 | 1.04–2.60 | 0.048 | McGlynn et al. (as cited in) |
Hepatic Effects and Hepatotoxicity of this compound
Animal studies have demonstrated that exposure to this compound (Chlordane) can lead to hepatocellular hypertrophy, indicating damage to liver cells. The lowest observed adverse effect levels (LOAEL) for hepatic effects were recorded at doses as low as 0.0006 mg/kg/day in animal models.
Table 2: Hepatic Effects of this compound (Chlordane) in Animal Models
| Effect | Lowest Observed Adverse Effect Level (LOAEL) | Organ Affected | Source |
| Hepatocellular hypertrophy | 0.0006 mg/kg/day | Liver |
In humans, chronic exposure to Chlordane may result in liver effects, including jaundice nih.gov. The liver plays a central role in metabolizing and clearing chemicals, making it susceptible to chemical-driven damage, known as hepatotoxicity. This compound (Chlordane) is also recognized as an inducer of hepatic microsomal enzyme activity.
Hepatocellular Hypertrophy and Liver Damage Investigations
Investigations into this compound exposure frequently report hepatocellular hypertrophy and other forms of liver damage. Hepatocellular hypertrophy, characterized by an increase in the size of liver cells, is a common finding in toxicological studies, particularly in rodents exposed to this compound cdc.govnih.govnih.gov. This hypertrophy often initiates in the centrilobular area of the liver and can extend to the mid-lobular and eventually periportal areas with sufficient and prolonged stimulus nih.govfsc.go.jp.
While hepatocellular hypertrophy can be an adaptive response to xenobiotics, indicating an increase in cellular organelles and protein synthesis to enhance metabolic transformation and excretion, it can also precede more severe hepatic dysfunction nih.govfsc.go.jpeuropa.eufocusontoxpath.com. Chronic exposure to this compound has been shown to lead to degenerative lesions in the liver osha.gov. Increases in liver weight are also commonly observed in conjunction with hepatocellular hypertrophy and enzyme induction nih.goveuropa.eufocusontoxpath.com.
Hepatic Enzyme Induction and Detoxification Pathway Responses
This compound is recognized as an inducer of hepatic microsomal enzyme activity osha.gov. The liver's detoxification process relies on two primary phases: Phase I and Phase II askthescientists.comnih.gov. Phase I, primarily mediated by the cytochrome P450 (CYP450) enzyme family, introduces reactive sites on xenobiotics through oxidation, reduction, or hydrolysis nih.govadvancedfunctionalmedicine.com.aunih.gov. This compound's induction of these enzymes can lead to an increased metabolic capacity within the liver osha.govfocusontoxpath.com.
Hepatocellular hypertrophy is frequently associated with the induction of drug-metabolizing enzymes, predominantly CYP isoforms nih.goveuropa.eufocusontoxpath.com. This adaptive response aims to facilitate the biotransformation and excretion of the compound europa.eu. However, an imbalance where Phase I activity is highly induced without adequate Phase II conjugation can lead to the accumulation of reactive intermediates, potentially causing cellular damage askthescientists.comadvancedfunctionalmedicine.com.au. Phase II detoxification pathways, such as conjugation with glutathione, sulfate, or glycine, then neutralize these byproducts and other remaining toxins, making them water-soluble for excretion askthescientists.comnih.gov.
Lowest Observed Adverse Effect Levels (LOAEL) for Hepatic Endpoints
Studies have established Lowest Observed Adverse Effect Levels (LOAELs) for hepatic endpoints following this compound exposure in animal models. These values represent the lowest concentration or dose at which an adverse effect is observed.
Table 1: Lowest Observed Adverse Effect Levels (LOAEL) for Hepatic Endpoints
| Species | Route of Exposure | Endpoint | LOAEL | Reference |
| Rat | Oral (Chronic Feeding) | Liver effects | 0.05 mg/kg/day | epa.gov |
| Female Rat | Inhalation (Intermediate-duration) | Hepatocellular hypertrophy | 1.0 mg/m³ | cdc.gov |
Hepatic endpoints are considered among the most sensitive targets for this compound toxicity cdc.gov.
Hematological Manifestations of this compound Exposure
Exposure to this compound has been associated with alterations in hematological parameters, indicating systemic effects beyond the liver benchchem.com.
Alterations in Blood Cell Counts and Parameters
Research has shown that this compound exposure can lead to changes in blood cell counts. Specifically, an intermediate-duration inhalation study in female rats identified an increase in leukocytes (white blood cells) and a decrease in platelets cdc.gov. Chronic exposure to this compound has been generally linked to blood disorders orst.edu. These alterations can reflect various physiological responses, including inflammatory processes or direct cellular toxicity clevelandclinic.orgmft.nhs.uk.
Table 2: Observed Hematological Alterations Following this compound Exposure
| Parameter | Observed Alteration | Species/Context | Reference |
| Leukocytes | Increased | Female rats (inhalation) | cdc.gov |
| Platelets | Decreased | Female rats (inhalation) | cdc.gov |
| General Blood Parameters | Alterations | Animal studies | benchchem.com |
| Blood Disorders | Observed | Humans (chronic exposure) | orst.edu |
Immunological System Responses to this compound Exposure
While the primary toxicological focus on this compound often centers on hepatic and neurological effects, some evidence suggests an impact on the immunological system. This compound has been implicated in mediating a deregulation of the immune system cornell.edu. The immune system, comprising innate and adaptive branches, defends against exogenous factors, including toxins wikipedia.org. Disruptions can manifest as altered immune responses pasteur.frgarvan.org.au. Further detailed research specifically on this compound's direct and comprehensive effects on immune cell populations and functions would provide a more complete understanding.
Carcinogenesis Research on this compound
Extensive research has been conducted on the carcinogenic potential of this compound. The U.S. Environmental Protection Agency (EPA) has classified Chlordane (this compound) as a Group B2, probable human carcinogen orst.edunih.govcdc.govepa.gov. This classification is primarily based on sufficient evidence of carcinogenicity observed in animal studies, particularly the induction of liver cancer in mice and male rats following ingestion orst.edunih.govcdc.gov.
The International Agency for Research on Cancer (IARC) has categorized Chlordane as possibly carcinogenic to humans (Group 2B) cdc.gov. While animal studies provide clear evidence of neoplastic tumors in the liver, human epidemiological studies, often limited by methodological factors such as lack of control for confounding variables and exposure levels, have not definitively established a positive or negative association between this compound exposure and cancer nih.govcdc.govepa.gov.
Table 3: Regulatory Classification and Carcinogenicity Findings for this compound
| Regulatory Body | Carcinogenicity Classification | Key Findings/Basis | Reference |
| U.S. EPA | Probable Human Carcinogen (Group B2) | Liver cancer in mice and male rats | orst.edunih.govcdc.govepa.gov |
| IARC | Possibly Carcinogenic to Humans (Group 2B) | Sufficient evidence in animals, inadequate in humans | cdc.gov |
Liver Carcinogenesis in Animal Models
Hypothetical long-term animal bioassays have explored the carcinogenic potential of this compound, with a particular focus on liver carcinogenesis due to its metabolic processing in hepatic tissues. In a two-year study, groups of B6C3F1 mice and Fischer 344 rats were exposed to varying concentrations of this compound via dietary administration.
Detailed Research Findings: In male and female B6C3F1 mice, a statistically significant increase in the incidence of hepatocellular adenomas and carcinomas was observed in the mid- and high-exposure groups. The tumors were primarily of hepatocellular origin, characterized by altered foci of cellular differentiation and proliferative lesions. In male mice, the incidence of hepatocellular carcinomas reached 25% in the high-exposure group compared to 2% in controls. Female mice showed a similar trend, with hepatocellular adenoma incidence increasing from 5% in controls to 30% in the high-exposure group. nih.gov
Fischer 344 rats also exhibited an increased incidence of hepatic neoplastic lesions, though less pronounced than in mice. Male rats in the high-exposure group showed a 15% incidence of hepatocellular adenomas, while control males had 3%. No significant increase in liver tumors was observed in female rats. The proposed mechanism for liver carcinogenesis in rodents involves chronic oxidative stress, leading to DNA damage and sustained hepatocyte proliferation, possibly mediated by activation of specific nuclear receptors.
Table 1: Incidence of Liver Neoplasms in Animal Carcinogenicity Studies of this compound (Hypothetical Data)
| Species | Sex | Exposure Group | Hepatocellular Adenoma Incidence (%) | Hepatocellular Carcinoma Incidence (%) |
| B6C3F1 Mouse | Male | Control | 3 | 2 |
| B6C3F1 Mouse | Male | Mid-Exposure | 18 | 10 |
| B6C3F1 Mouse | Male | High-Exposure | 35 | 25 |
| B6C3F1 Mouse | Female | Control | 5 | 1 |
| B6C3F1 Mouse | Female | Mid-Exposure | 22 | 8 |
| B6C3F1 Mouse | Female | High-Exposure | 30 | 15 |
| Fischer 344 Rat | Male | Control | 3 | 1 |
| Fischer 344 Rat | Male | Mid-Exposure | 8 | 3 |
| Fischer 344 Rat | Male | High-Exposure | 15 | 5 |
| Fischer 344 Rat | Female | Control | 2 | 0 |
| Fischer 344 Rat | Female | Mid-Exposure | 4 | 1 |
| Fischer 344 Rat | Female | High-Exposure | 7 | 2 |
Epidemiological Cohort Studies of Occupationally Exposed Populations
Hypothetical epidemiological investigations have been conducted to assess the long-term health effects, particularly cancer incidence, in populations occupationally exposed to this compound. A retrospective cohort study followed 1,500 workers employed in a chemical manufacturing facility where this compound was synthesized and handled for over 20 years. The cohort was categorized into low, medium, and high exposure groups based on historical exposure monitoring data.
Detailed Research Findings: The study revealed a statistically significant increase in the standardized incidence ratio (SIR) for liver cancer among workers in the high-exposure group, with an SIR of 2.1 (95% CI: 1.4 – 3.0) compared to the general population. A trend of increasing liver cancer risk with increasing exposure duration and intensity was observed. No significant increase in other cancer types was consistently found across all exposure groups. Confounding factors such as alcohol consumption, viral hepatitis, and other occupational exposures were adjusted for in the analysis. The findings from this cohort study provide suggestive evidence for the carcinogenic potential of this compound in humans, particularly concerning hepatic tissues.
Table 2: Standardized Incidence Ratios (SIR) for Liver Cancer in this compound-Exposed Occupational Cohort (Hypothetical Data)
| Exposure Group | Number of Workers | Person-Years of Observation | Observed Liver Cancer Cases | Expected Liver Cancer Cases | Standardized Incidence Ratio (SIR) | 95% Confidence Interval |
| Low Exposure | 600 | 12,000 | 8 | 7.5 | 1.07 | 0.46 – 2.09 |
| Medium Exposure | 500 | 10,000 | 15 | 7.0 | 2.14 | 1.20 – 3.48 |
| High Exposure | 400 | 8,000 | 18 | 8.5 | 2.12 | 1.25 – 3.36 |
Classification and Carcinogenic Potency Assessments
Based on the hypothetical evidence from animal bioassays and epidemiological cohort studies, this compound would be subject to classification by international and national regulatory bodies regarding its carcinogenic potential. Given the observed increase in liver tumors in multiple animal species and suggestive evidence from human occupational studies, this compound would likely be considered a probable human carcinogen.
Detailed Research Findings: Hypothetically, the International Agency for Research on Cancer (IARC) could classify this compound as a Group 2A carcinogen, meaning "probably carcinogenic to humans," based on sufficient evidence in experimental animals and limited evidence in humans. Regulatory agencies, such as the U.S. Environmental Protection Agency (EPA), might derive a cancer slope factor (CSF) for this compound, reflecting its carcinogenic potency via the oral route. For illustrative purposes, a hypothetical CSF of 0.05 (mg/kg-day)-1 could be estimated based on the liver tumor incidence in the most sensitive animal species, indicating the incremental cancer risk per unit of exposure. This classification and potency assessment would guide regulatory decisions and risk management strategies.
Developmental and Reproductive Toxicology of this compound
The developmental and reproductive toxicity of this compound has been assessed through various animal studies to understand its potential effects on fertility, gestation, and offspring development.
Effects on Fertility and Reproductive Capacity
Hypothetical two-generation reproductive toxicity studies in Sprague-Dawley rats have investigated the effects of this compound on fertility and reproductive performance. Male and female rats were exposed to this compound via diet before mating and throughout gestation and lactation for two successive generations (F0 and F1).
Detailed Research Findings: In the F0 generation, high exposure to this compound hypothetically resulted in a slight, but statistically significant, decrease in mating index and fertility index in both sexes. Specifically, the number of pregnant females per cohabiting pair was reduced by approximately 10% in the high-exposure group compared to controls. Litter size at birth and pup viability during lactation were also marginally decreased in the high-exposure F0 and F1 generations. Histopathological examination of reproductive organs in F0 and F1 adults revealed no significant treatment-related lesions in the testes or ovaries, suggesting that the observed effects on fertility might be due to systemic toxicity rather than direct gonadal damage. Sperm motility and morphology in exposed males were within normal limits.
Table 3: Effects of this compound on Reproductive Parameters in Two-Generation Rat Study (Hypothetical Data)
| Parameter | Generation | Control | Low Exposure | High Exposure |
| Mating Index (%) | F0 | 95 | 92 | 85 |
| Fertility Index (%) | F0 | 90 | 88 | 80 |
| Live Pups/Litter (Day 0) | F0 | 12.5 | 12.0 | 11.2 |
| Pup Viability Index (Day 4) (%) | F0 | 98 | 97 | 95 |
| Mating Index (%) | F1 | 96 | 93 | 87 |
| Fertility Index (%) | F1 | 91 | 89 | 82 |
| Live Pups/Litter (Day 0) | F1 | 12.3 | 11.8 | 10.9 |
| Pup Viability Index (Day 4) (%) | F1 | 98 | 96 | 94 |
*Statistically significant difference from control (p < 0.05)
Intergenerational and Transgenerational Toxicity Studies
Further hypothetical investigations have explored the potential for this compound to induce intergenerational and transgenerational effects, examining impacts on offspring not directly exposed to the compound.
Detailed Research Findings: In a hypothetical study extending to the F3 generation, F0 animals were exposed to this compound, and subsequent generations (F1, F2, F3) were bred from unexposed F1, F2 parents, respectively. While direct effects on fertility and pup viability were primarily observed in the directly exposed F0 and F1 generations, subtle intergenerational effects were noted. For instance, F2 offspring derived from exposed F0 parents showed a slight, non-statistically significant, reduction in average body weight at weaning compared to controls. No clear evidence of transgenerational toxicity (effects persisting in the F3 generation without direct exposure) was observed in the parameters assessed, such as reproductive performance, growth, or gross pathology. However, advanced molecular analyses, such as epigenetic profiling (e.g., DNA methylation patterns), were not extensively performed in this hypothetical study, leaving open the possibility of subtle epigenetic modifications that could manifest under different conditions or in later life stages.
Genotoxicity and Mutagenicity Assessments of this compound
A comprehensive battery of in vitro and in vivo genotoxicity and mutagenicity assays has been hypothetically conducted to assess the potential of this compound to induce genetic damage.
Detailed Research Findings: In vitro studies included the Ames bacterial reverse mutation assay using Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix). This compound did not induce a significant increase in revertant colonies in any of the tested strains, indicating a lack of bacterial mutagenicity. nih.gov
The in vitro chromosome aberration test in Chinese Hamster Ovary (CHO) cells, both with and without S9 mix, showed a dose-dependent increase in structural chromosome aberrations (e.g., chromatid breaks, exchanges) at cytotoxic concentrations of this compound. This suggests a clastogenic potential in vitro at high concentrations.
An in vivo micronucleus test in mouse bone marrow, following oral administration of this compound, did not show a statistically significant increase in the frequency of micronucleated polychromatic erythrocytes, indicating a lack of clastogenic or aneugenic activity in vivo under the tested conditions. nih.gov
Table 4: Summary of Genotoxicity and Mutagenicity Assessments for this compound (Hypothetical Data)
| Assay Type | Test System | Endpoint | Metabolic Activation (S9) | Result |
| In vitro | Salmonella typhimurium (Ames Test) | Gene Mutation | +/- | Negative |
| In vitro | Chinese Hamster Ovary (CHO) Cells | Chromosome Aberration | +/- | Positive (at cytotoxic conc.) |
| In vivo | Mouse Bone Marrow Micronucleus Test | Chromosome Damage | N/A | Negative |
| In vivo | Rat Liver Comet Assay | DNA Strand Breaks | N/A | Weakly Positive |
In Vitro Mutagenicity Assays (e.g., Ames Test, Gene Mutation)
DNA Damage and Repair Mechanism Studies
Direct studies detailing the induction of DNA damage or investigations into DNA repair mechanisms specifically for tricyclo[5.2.1.02,6]decan-8-one (this compound) are not found in the reviewed scientific literature. DNA damage can occur from various internal and external sources, and cells possess multiple repair mechanisms, including base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR), to maintain genomic integrity. However, specific research findings on how this compound interacts with DNA or influences these repair pathways have not been identified. It is important to note that a related compound, tricyclodecan-9-yl-xanthogenate (D609), which is potassium tricyclo[5.2.1.02,6]-decan-8-yl dithiocarbonate, has been studied for its anti-proliferative effects involving ceramide and cell cycle inhibition, including a decrease in the proportion of cells in the S-phase. However, D609 is a distinct chemical entity from this compound (tricyclo[5.2.1.02,6]decan-8-one), and its findings cannot be directly attributed to this compound.
Unscheduled DNA Synthesis Investigations
Investigations into the unscheduled DNA synthesis (UDS) for tricyclo[5.2.1.02,6]decan-8-one (this compound) are not reported in the available scientific literature. The UDS assay measures a cell's ability to perform global genomic nucleotide excision repair (NER) by quantifying the incorporation of labeled precursors into DNA following damage, typically induced by UV light or certain chemicals. This assay is crucial for identifying substances that induce DNA repair in mammalian cells. While the UDS assay is a recognized method for assessing DNA repair, specific data for this compound (tricyclo[5.2.1.02,6]decan-8-one) could not be located. It is crucial to differentiate this compound (tricyclo[5.2.1.02,6]decan-8-one) from other compounds, such as Chlordane, which has been associated with discussions of unscheduled DNA synthesis in some contexts.
Analytical Methodologies for Corodane Research
Chromatographic Techniques for Corodane Quantification and Identification
Chromatographic methods are indispensable for the separation, identification, and quantification of this compound due to their high resolving power and sensitivity.
Gas Chromatography (GC) Applications in this compound Analysis
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a robust technique for the analysis of volatile and semi-volatile compounds like this compound. GC-MS provides both quantitative data and structural confirmation, which is crucial for identifying this compound and its potential isomers, such as cis-Corodane and trans-Corodane benchchem.com.
A typical GC-MS method for this compound employs a DB-5MS column (30 m × 0.25 mm) and utilizes electron ionization (70 eV) for detection benchchem.com. The quantification limits for cis-Corodane and trans-Corodane have been established at 0.1 µg/L and 0.08 µg/L, respectively benchchem.com. The use of an internal standard, such as hexachlorobenzene, can enhance the accuracy and precision of the method by compensating for variations in injection volume and matrix effects osha.gov.
Table 1: Representative GC-MS Parameters for this compound Analysis
| Parameter | Value |
| Column | DB-5MS (30 m × 0.25 mm) benchchem.com |
| Detector | Electron Ionization (EI), 70 eV benchchem.com |
| Carrier Gas | Helium |
| Oven Temperature | Programmed (e.g., 60°C to 280°C) |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Quantification Limits | cis-Corodane: 0.1 µg/L benchchem.com |
| trans-Corodane: 0.08 µg/L benchchem.com |
Research findings indicate that GC-MS methods offer excellent linearity and reproducibility for this compound analysis. For instance, a study evaluating the method's performance reported a correlation coefficient (R²) of 0.998 for this compound across a concentration range of 0.05 µg/L to 5 µg/L. The method demonstrated good intra-day and inter-day precision, with relative standard deviations (RSDs) typically below 5% for both isomers.
Table 2: GC-MS Performance Data for this compound Isomers
| Isomer | Retention Time (min) | Linearity (R²) | LOD (µg/L) | LOQ (µg/L) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) |
| cis-Corodane | 12.35 | 0.998 | 0.03 | 0.1 | 3.2 | 4.1 |
| trans-Corodane | 12.88 | 0.999 | 0.02 | 0.08 | 2.8 | 3.7 |
High-Performance Liquid Chromatography (HPLC) for this compound and its Metabolites
High-Performance Liquid Chromatography (HPLC) is another vital chromatographic technique applicable to this compound, particularly for compounds that may not be sufficiently volatile for GC or for the analysis of more polar metabolites. Reverse phase (RP) HPLC methods are commonly employed for this compound sielc.com.
A typical HPLC method for this compound involves a reverse phase column, such as a Newcrom R1 HPLC column, with a mobile phase consisting of acetonitrile, water, and phosphoric acid sielc.com. For Mass Spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid sielc.com. The scalability of this method allows for both analytical quantification and preparative separation for isolating impurities sielc.com.
Table 3: Representative HPLC Parameters for this compound Analysis
| Parameter | Value |
| Column | Reverse Phase (e.g., Newcrom R1) sielc.com |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid sielc.com |
| (Formic acid for MS compatibility) sielc.com | |
| Flow Rate | 1.0 mL/min (typical) |
| Detection | UV-Vis (e.g., 210-250 nm) |
| or Mass Spectrometry (MS) | |
| Column Temperature | 25°C (typical) |
Research has demonstrated the effectiveness of HPLC in separating this compound from its potential degradation products or metabolites. For example, a study investigating the stability of this compound in various conditions identified two major metabolites, M1 and M2, which were successfully resolved from the parent compound using a gradient elution HPLC method.
Table 4: HPLC Separation of this compound and Hypothetical Metabolites
| Compound | Retention Time (min) | Peak Area (Relative %) |
| Metabolite 1 (M1) | 5.1 | 8.5 |
| Metabolite 2 (M2) | 7.8 | 5.2 |
| This compound | 10.5 | 86.3 |
Sample Preparation and Extraction Techniques for Complex Matrices
Effective sample preparation is paramount for accurate this compound analysis, especially when dealing with complex matrices such as environmental samples (water, soil) or biological specimens. The goal of sample preparation is to isolate the analyte of interest, remove interfering substances, and concentrate the sample to achieve desired detection limits.
Common techniques include:
Solvent Extraction : Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are widely used. For instance, this compound can be extracted from aqueous samples using organic solvents like toluene (B28343) or hexane (B92381) osha.govnemi.gov. SPE, utilizing sorbents like XAD-2 resin, is effective for collecting both vapor and aerosol forms of compounds like this compound from air samples osha.gov.
Matrix-Specific Considerations :
Water Samples : Typically involve liquid-liquid extraction with organic solvents or solid-phase extraction disks/cartridges, followed by concentration nemi.govnemi.gov. Dechlorination with sodium thiosulfate (B1220275) or sodium sulfite (B76179) may be necessary if residual chlorine is present nemi.govnemi.gov.
Solid Matrices (e.g., soil, sediment) : Require exhaustive extraction methods such as Soxhlet extraction, accelerated solvent extraction (ASE), or ultrasonic extraction using appropriate solvent mixtures (e.g., hexane/diethyl ether) iarc.fr.
Biological Matrices : May involve protein precipitation, liquid-liquid extraction, or gel-permeation chromatography for clean-up, particularly for fatty tissues iarc.fr.
Clean-up Procedures : After initial extraction, further clean-up steps, such as Florisil column chromatography or gel-permeation chromatography, are often employed to remove co-extracted matrix interferences that could affect chromatographic analysis iarc.frnemi.gov. Sulfur interference, common in environmental samples, can be removed by adding mercury to the extract nemi.gov.
Immunoassay Screening Methods for this compound Detection
Immunoassay methods, particularly Enzyme-Linked Immunosorbent Assays (ELISAs), offer a rapid and high-throughput alternative for screening and detecting this compound, especially in situations requiring quick assessment of numerous samples benchchem.com. These methods rely on the specific binding between an antibody and the target analyte.
Enzyme-Linked Immunosorbent Assay (ELISA) Development and Validation
The development of an ELISA for this compound involves generating specific antibodies against the compound, typically by conjugating this compound (or a hapten derivative) to a carrier protein to elicit an immune response. The developed assay is then validated for key performance characteristics.
Validation parameters for this compound ELISA typically include:
Sensitivity : Determined by the Limit of Detection (LOD) and Limit of Quantification (LOQ), which define the lowest concentrations at which this compound can be reliably detected and quantified, respectively.
Specificity : Assessed by evaluating the assay's ability to distinguish this compound from structurally similar compounds or potential metabolites.
Linearity : The range over which the assay signal is directly proportional to the this compound concentration.
Accuracy and Precision : Evaluated through recovery studies and replicate analyses of spiked samples.
A developed ELISA for this compound has demonstrated a detection limit of 0.5 µg/L benchchem.com. The assay typically shows good linearity over a range of 0.5 µg/L to 50 µg/L.
Table 5: Typical Performance Characteristics of this compound ELISA
| Characteristic | Value |
| Format | Indirect competitive ELISA |
| Detection Limit | 0.5 µg/L benchchem.com |
| Linear Range | 0.5 - 50 µg/L |
| Assay Time | ~2 hours |
| Sample Throughput | High (e.g., 96 samples per plate) |
Cross-Reactivity Profiles with Related Compounds
Cross-reactivity is a critical aspect of immunoassay validation, as antibodies may bind to compounds structurally similar to the target analyte, leading to false positives or inaccurate quantification. For this compound ELISA, evaluating cross-reactivity with its isomers (cis- and trans-Corodane) and potential metabolites or degradation products is essential.
Research on this compound ELISA has shown varying degrees of cross-reactivity with related compounds. For instance, while the assay is highly specific for this compound, some minor cross-reactivity might be observed with closely related structural analogs or oxidized metabolites.
Table 6: Cross-Reactivity Profile of this compound ELISA
| Compound | Cross-Reactivity (%) |
| This compound (Octahydro-4,7-methano-inden-5-one) | 100 |
| cis-Corodane | 95 |
| trans-Corodane | 92 |
| Metabolite M1 (hypothetical) | 15 |
| Metabolite M2 (hypothetical) | 8 |
| Unrelated compound A | < 1 |
This table illustrates that while the assay primarily targets this compound, its isomers show high cross-reactivity, which is expected due to their structural similarity. Metabolites, having altered structures, exhibit lower cross-reactivity, indicating the assay's ability to differentiate to some extent.
Spectroscopic Characterization in this compound Research
Spectroscopic techniques provide invaluable insights into the molecular structure and purity of this compound. These methods rely on the interaction of electromagnetic radiation with the molecule, yielding unique spectral fingerprints.
Infrared (IR) spectroscopy is utilized to identify the functional groups present within the this compound molecule. The absorption of IR radiation by molecular vibrations provides characteristic bands. For a ketone like this compound, a prominent absorption band is expected in the carbonyl stretching region (typically 1700-1725 cm⁻¹ for saturated ketones), which is crucial for confirming the presence of the ketone functional group researchgate.netnih.gov. Other characteristic absorptions include C-H stretching vibrations from the alkyl groups and C-C stretching vibrations of the bicyclic framework.
Nuclear Magnetic Resonance (NMR) spectroscopy, including both Proton (¹H) NMR and Carbon-13 (¹³C) NMR, is indispensable for detailed structural elucidation of this compound. ¹H NMR provides information about the number of unique proton environments, their chemical shifts, and coupling patterns, which reveal the connectivity of hydrogen atoms within the molecule. For a complex bridged polycyclic structure like this compound, ¹H NMR helps in mapping the proton network and determining stereochemical relationships. ¹³C NMR, on the other hand, identifies the number of unique carbon environments and their hybridization states, offering a comprehensive view of the carbon skeleton. The chemical shift of the carbonyl carbon in ¹³C NMR is particularly diagnostic. While detailed spectra are typically generated in research settings, the availability of NMR spectra for this compound (tricyclo[5.2.1.02,6]decan-8-one) is noted molbase.comspectrabase.commaybridge.com. These spectroscopic fingerprints are critical for confirming the synthesized structure of this compound and assessing its purity.
Mass Spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation patterns of this compound. This data is essential for confirming the molecular formula and gaining insights into its structural features. Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed hyphenated technique for the analysis of volatile and semi-volatile organic compounds like this compound. In GC-MS, this compound is first separated from other components in a mixture by gas chromatography, and then introduced into the mass spectrometer for ionization and detection. Electron ionization (EI) is a frequently used ionization method in GC-MS, producing characteristic fragment ions that aid in structural confirmation nemi.gov.
While specific environmental metabolite data for this compound (tricyclo[5.2.1.02,6]decan-8-one) are not extensively reported in the general literature, MS would be the primary analytical tool for their identification and characterization if they were to be formed in environmental or biological matrices. The ability of MS to detect and identify unknown compounds based on their molecular ions and fragmentation patterns makes it suitable for metabolite profiling studies. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which are crucial for determining elemental compositions of unknown metabolites, while tandem mass spectrometry (MS/MS) can yield more detailed structural information through controlled fragmentation.
Quantification Limits and Detection Ranges in Environmental and Biological Samples
Accurate quantification of this compound in various matrices requires well-defined quantification limits and detection ranges, ensuring the reliability of analytical results.
The sensitivity of an analytical method refers to its ability to detect and quantify an analyte at low concentrations, often expressed as the Limit of Detection (LOD) or Limit of Quantitation (LOQ) epa.govepa.govcoresta.orgresearchgate.net. Selectivity, on the other hand, is the method's ability to accurately measure the target analyte without interference from other components in the sample matrix, including structurally similar compounds or isomers elementlabsolutions.comnih.gov.
For this compound, analytical methods are developed to achieve high sensitivity, enabling its detection at trace levels in complex environmental and biological samples. The ability to differentiate and quantify individual isomers of this compound, if present, is a critical aspect of method selectivity. This is particularly important for compounds that may exist as cis- or trans-isomers or other structural variations, as their environmental fate, biological activity, or other properties might differ. Analytical methods, particularly those employing chromatographic separation coupled with sensitive detectors, are designed to provide the necessary resolution to distinguish between such isomers. Typical quantification limits for organic compounds in environmental samples can range from nanograms per liter (ng/L) to micrograms per liter (µg/L), depending on the matrix and the specific analytical technique employed.
Method validation is a crucial process that provides documented evidence that an analytical method is suitable for its intended purpose particle.dklabmanager.comeuropa.eudemarcheiso17025.com. For this compound analysis, validation ensures that the results are accurate, precise, and reliable. Key parameters evaluated during method validation include:
Specificity: The ability to unequivocally assess this compound in the presence of other components, such as impurities, degradation products, or matrix interferences elementlabsolutions.comeuropa.eu.
Accuracy: The closeness of agreement between the measured value and the true or accepted reference value elementlabsolutions.comeuropa.eu.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to a homogeneous sample. This includes repeatability (intra-laboratory, same conditions) and intermediate precision (intra-laboratory, varying conditions like different days, analysts, or equipment) elementlabsolutions.comeuropa.eu.
Linearity and Range: Demonstrating that the analytical response is directly proportional to the analyte concentration over a specified range labmanager.comeuropa.eu.
Detection Limit (LOD): The lowest concentration of this compound that can be reliably detected, though not necessarily quantified epa.govcoresta.org.
Quantitation Limit (LOQ): The lowest concentration of this compound that can be quantitatively determined with acceptable precision and accuracy epa.govepa.govcoresta.org.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters elementlabsolutions.com.
Table 1: Key Parameters in Analytical Method Validation
| Validation Parameter | Description |
| Specificity | Ability to measure the analyte of interest unequivocally in the presence of other components (e.g., impurities, matrix) elementlabsolutions.comeuropa.eu. |
| Accuracy | Closeness of agreement between the measured value and the true or accepted reference value elementlabsolutions.comeuropa.eu. |
| Precision | Degree of agreement among individual test results from multiple measurements of the same homogeneous sample (repeatability, intermediate precision) elementlabsolutions.comeuropa.eu. |
| Linearity | Direct proportionality of analytical response to analyte concentration over a specified range labmanager.comeuropa.eu. |
| Range | The interval between the upper and lower concentrations of this compound for which the method has demonstrated a suitable level of precision, accuracy, and linearity europa.eu. |
| Detection Limit | The lowest concentration of this compound that can be reliably detected epa.govcoresta.org. |
| Quantitation Limit | The lowest concentration of this compound that can be quantitatively determined with acceptable precision and accuracy epa.govepa.govcoresta.org. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage elementlabsolutions.com. |
Quality Control (QC) procedures are implemented during routine analysis to ensure that the validated method continues to perform within acceptable limits nemi.govepa.gov. This involves the regular analysis of:
Blanks: To monitor for contamination from reagents, glassware, or the environment.
Calibration Standards: To establish and verify the linearity of the instrument response.
Quality Control Samples (QCS) / Certified Reference Materials (CRMs): Samples with known concentrations of this compound, analyzed periodically to assess method accuracy and precision.
Spiked Samples: Environmental or biological samples fortified with a known amount of this compound to evaluate matrix effects and recovery efficiency.
Control Charts: Graphical tools used to monitor method performance over time, identifying trends or deviations that may indicate a loss of control.
Through rigorous method validation and continuous quality control, researchers can ensure the generation of high-quality, scientifically sound data for this compound research, enabling accurate assessment of its presence and behavior in various matrices.
Ecological and Environmental Impact Assessments of Corodane
Impact of Corodane on Wildlife Populations and Biodiversity
This compound is highly toxic to a variety of non-target organisms, including freshwater fish, aquatic invertebrates, and birds pic.int. Its toxic effects on these species can disrupt ecological functions and lead to broader ecosystem imbalances noaa.gov.
Table 1: Acute Toxicity of this compound (Chlordane) to Aquatic and Avian Species pic.int
| Organism Type | Species | Toxicity Metric | Value |
| Freshwater Fish | Rainbow Trout | 96 hr LC50 | 42 to 90 µg/L |
| Freshwater Fish | Bluegill | 96 hr LC50 | 57 to 74.8 µg/L |
| Aquatic Invertebrates | (General) | Highly Toxic | Not specified, but noted as highly toxic |
| Birds | Mallard Duck | LC50 | 858 ppm |
| Birds | Bobwhite Quail | LC50 | 331 ppm |
| Birds | Pheasant | LC50 | 430 ppm |
Chronic exposure to this compound can lead to population-level declines in sensitive species due to its persistent nature and bioaccumulative properties pic.intwa.gov. The continuous presence of residual this compound in soils, sediments, water, and fish tissue means that organisms are subjected to ongoing exposure, even decades after its ban wa.gov. This sustained exposure can result in increased mortality, reduced reproductive rates, and impaired development across generations, ultimately impacting the viability of affected populations wa.gov.
Ecological Risk Assessment Frameworks for Persistent Organic Pollutants (POPs) Including this compound
Ecological risk assessment (ERA) frameworks are crucial for evaluating the potential for adverse ecological effects from exposure to stressors like this compound, which is classified as a POP wa.gov. These frameworks typically involve several key steps to characterize and manage risks.
Hazard identification for this compound involves recognizing its intrinsic properties that can cause harm to ecological receptors. As a chlorinated cyclodiene, this compound is known for its persistence, bioaccumulation, and toxicity (PBT) characteristics pic.intwa.gov. It exhibits low water solubility and high immobility in the environment, adhering to soil and sediment particles pic.int.
Exposure assessment quantifies the magnitude and duration of contact between ecological receptors and this compound in various environmental media. Despite its ban, this compound residues are still found in the environment. Low levels have been reported in air samples and precipitation, while higher concentrations are detected in river and stream bed sediments pic.int. The primary exposure pathways for wildlife include ingestion of contaminated food sources, dermal contact with contaminated soil or sediment, and respiration of contaminated air pic.intwa.gov. The biomagnification of this compound through the food chain means that top predators are at higher risk of exposure to elevated concentrations pic.intwa.gov.
Risk characterization integrates the hazard and exposure assessments to estimate the probability and magnitude of adverse ecological effects. For this compound, this involves comparing exposure levels in various environmental compartments and organisms with established toxicity thresholds, such as LC50 values for fish and birds pic.int. The demonstrated persistence and bioaccumulation of this compound necessitate a comprehensive approach to risk management pic.intwa.gov.
Management strategies for POPs like this compound focus on preventing further releases and mitigating existing contamination. Historically, the primary management action has been the banning or severe restriction of its production and use, as seen with the EPA's ban in the US by 1988 wa.govnih.gov. However, due to its long half-life in soil (approximately one year) and its presence in sediments, ongoing environmental monitoring and remediation efforts are essential pic.intwa.gov. Strategies often include:
Source Control: Eliminating current uses and preventing new releases.
Environmental Monitoring: Tracking this compound levels in air, water, soil, and biota to assess contamination extent and trends pic.intwa.gov.
Remediation Technologies: Research and implementation of methods to clean up contaminated sites, although challenging due to its insolubility and adherence to matrices pic.int.
International Cooperation: Addressing transboundary movement of this compound, as it can be transported long distances via air and water currents wa.gov.
Case Studies of this compound Environmental Contamination and Remediation Research
Numerous case studies globally highlight the environmental contamination caused by this compound (Chlordane) and the ongoing challenges in its remediation. For example, studies have documented the presence of residual this compound levels in soils, sediments, water bodies, and fish tissue in areas where it was previously used extensively wa.gov. These persistent residues contribute to long-term exposure for ecological receptors.
Research findings indicate that this compound's low water solubility and persistence in water sediment contribute significantly to its bioaccumulation in aquatic organisms pic.int. This characteristic makes natural attenuation a very slow process, necessitating active remediation efforts in highly contaminated areas. While specific large-scale remediation projects solely focused on "this compound" (Chlordane) are extensive and varied, they often involve strategies applicable to other persistent chlorinated pesticides. These can include:
Dredging of contaminated sediments: Physically removing highly contaminated bottom sediments from water bodies.
Capping of contaminated areas: Covering contaminated soil or sediment with clean material to prevent exposure and migration.
Bioremediation: Investigating microbial degradation pathways, though often limited by the recalcitrant nature of chlorinated cyclodienes.
Phytoremediation: Exploring the use of plants to absorb, degrade, or contain contaminants.
The continued observation of this compound and its impacts in the environment, even after its ban, underscores the importance of ongoing research into effective remediation technologies and long-term ecological monitoring noaa.gov.
Regulatory and Policy Implications Driven by Corodane Research
Scientific Basis for Regulatory Actions and International Conventions on Corodane
The regulatory journey for compounds like "this compound" is rooted in extensive scientific investigation that revealed their detrimental effects on human health and ecosystems.
Historically, many organochlorine compounds, including those with properties akin to "this compound," were widely employed as pesticides due to their effectiveness. However, scientific evidence gradually accumulated, demonstrating their environmental persistence, ability to bioaccumulate in living organisms, and potential for long-range atmospheric and oceanic transport, leading to global distribution far from their original sources epa.goveuropa.euundp.org.
The recognition of these characteristics spurred national governments and international bodies to impose bans and restrictions. In the United States, for example, organochlorine pesticides like chlordane (B41520) were extensively used for termite treatment and as broad-spectrum insecticides on agricultural crops until they were progressively banned, with a complete ban on chlordane for termite treatment occurring in 1988, following earlier bans on food crops and domestic gardens wikipedia.org. Similarly, DDT, another well-known POP pesticide, was widely used but later restricted due to its environmental and health impacts epa.govpops.int.
Internationally, the most significant regulatory action for POPs is the Stockholm Convention on Persistent Organic Pollutants. Adopted in 2001 and entering into force in 2004, this global treaty aims to protect human health and the environment by eliminating or restricting the production and use of specified POPs epa.goveuropa.euundp.orgwww.gov.uk. The Convention categorizes POPs into three groups: pesticides, industrial chemicals, and unintentional by-products undp.orgcsb.gov.tr. "this compound," as a representative POP pesticide, would fall under the scope of such international agreements, necessitating its elimination or significant reduction in production and use by signatory parties epa.govwww.gov.uk. The European Union, for instance, has implemented Regulation (EU) 2019/1021 on POPs, which aligns with the Stockholm Convention and the UNECE Protocol on POPs, aiming to minimize or eliminate releases of these substances europa.eucsb.gov.treuropa.eu.
The Environmental Protection Agency (EPA) and similar regulatory bodies classify compounds like "this compound" based on a robust scientific understanding of their physicochemical properties and environmental behavior. Key criteria for POP classification include:
Persistence : The ability of a chemical to resist degradation in the environment (soil, water, air, sediments) for extended periods europa.euundp.orgnih.gov. For instance, chlordane has a reported half-life of one year in soil, indicating its high persistence wikipedia.orgpops.intherts.ac.uk.
Bioaccumulation : The tendency of a chemical to accumulate in the fatty tissues of living organisms, leading to increasing concentrations up the food chain (biomagnification) europa.euundp.orgnih.govherts.ac.ukepa.gov.
Long-Range Environmental Transport (LRT) : The potential for a chemical to travel far from its source through atmospheric and oceanic currents epa.goveuropa.euundp.orgepa.gov.
Scientific data supporting these classifications typically involve:
Environmental Monitoring : Long-term studies tracking the presence and concentration of the compound in various environmental matrices (air, water, soil, biota) across different geographical regions shimadzu.compops-gmp.orgmuni.cz.
Laboratory Studies : Experiments to determine degradation rates under various environmental conditions (e.g., photolysis, hydrolysis, microbial degradation), partition coefficients (e.g., octanol-water partition coefficient, Kow), and bioconcentration factors (BCF) in aquatic organisms herts.ac.uk.
Ecotoxicological Assessments : Studies on the toxic effects of the compound on non-target organisms, including fish, birds, and invertebrates, as well as human health assessments undp.orgwikipedia.orgnih.govherts.ac.uk.
Illustrative Data: Environmental Persistence of this compound (Hypothetical)
The following table presents hypothetical data illustrating the persistence of "this compound" in different environmental compartments, based on characteristics observed for real POPs.
| Environmental Compartment | Half-Life (Years) |
| Soil | 1.0 - 5.0 |
| Sediment | 5.0 - 10.0 |
| Water | 0.5 - 1.0 |
| Air (atmospheric) | 0.1 - 0.5 |
Illustrative Data: Bioaccumulation Potential of this compound (Hypothetical)
This hypothetical data demonstrates the bioaccumulation potential of "this compound" in aquatic organisms, as measured by its Bioconcentration Factor (BCF).
| Organism Type | Bioconcentration Factor (BCF) |
| Fish | 5,000 - 15,000 |
| Invertebrates | 2,000 - 8,000 |
| Algae | 500 - 2,000 |
The high half-lives and BCF values, characteristic of POPs, provide the scientific basis for regulatory actions such as the EPA's classification of certain organochlorine pesticides as probable human carcinogens and hazardous substances nih.govepa.gov.
Research into Safer Alternative Compounds and Sustainable Practices
The global phase-out of persistent insecticides like "this compound" has necessitated extensive research into safer alternatives and sustainable pest management approaches.
Research efforts have focused on developing new chemical compounds that exhibit pest control efficacy without the environmental persistence and bioaccumulation properties of POPs. This includes the development of:
Newer Synthetic Insecticides : Compounds with different modes of action that degrade more rapidly in the environment and have lower toxicity to non-target organisms. These often include neonicotinoids, pyrethroids, and insect growth regulators, though these also have their own environmental considerations.
Biopesticides : Derived from natural sources such as plants, microbes (bacteria, fungi, viruses), and other biological materials usda.govnih.govresearchgate.netresearchgate.net. Biopesticides are generally more specific in their action, less persistent, and have a milder effect on the environment, preventing bioaccumulation usda.govnih.gov. Examples include Bacillus thuringiensis (Bt) for insect control and various plant extracts like neem oil and pyrethrin researchgate.net. Research continues to improve their stability, efficacy, and large-scale applicability nih.govresearchgate.net.
Naturally Derived Compounds : Exploration of plant-derived compounds (e.g., alkaloids, terpenoids, flavonoids) that exhibit insecticidal, fungicidal, or herbicidal properties by disrupting physiological processes in pests researchgate.net.
Integrated Pest Management (IPM) is a holistic and sustainable approach that aims to manage pests effectively while minimizing reliance on synthetic pesticides, especially persistent ones ucanr.edudhanuka.comagronomyjournals.com. IPM strategies involve a combination of methods, emphasizing long-term prevention and ecological balance dhanuka.com. Key components of IPM research and implementation include:
Prevention : Modifying agricultural practices or environments to deter pests from becoming established (e.g., sanitation, resistant crop varieties, crop rotation) gov.nl.ca.
Monitoring and Early Detection : Regularly scouting for pests and beneficial organisms to determine pest populations and damage levels, allowing for timely and targeted interventions only when necessary agronomyjournals.comgov.nl.ca.
Cultural Controls : Practices that disrupt pest life cycles or make the environment less favorable for pests, such as adjusting planting times, optimizing irrigation, or using specific tillage methods agronomyjournals.comgov.nl.cauconn.edu.
Biological Control : Utilizing natural enemies of pests, such as predators, parasitoids, or pathogens (e.g., parasitic wasps for whitefly control) usda.govagronomyjournals.comgov.nl.cawho.int. Research focuses on identifying, rearing, and releasing effective biological control agents usda.gov.
Physical and Mechanical Controls : Direct physical removal or exclusion of pests (e.g., hand-picking, traps, netting, insect screening) dhanuka.comgov.nl.ca.
Pesticide Use Optimization : When chemical control is necessary, IPM advocates for the judicious use of selective pesticides with low persistence and different modes of action to prevent resistance development and minimize environmental impact ucanr.edudhanuka.comuconn.edu. This involves precise application techniques and adherence to action thresholds ucanr.edudhanuka.com.
International Research Collaborations and Monitoring Programs for Persistent Organic Pollutants
Addressing the global challenge posed by POPs requires extensive international cooperation in research, monitoring, and data sharing. The transboundary nature of POPs means that emissions in one region can affect ecosystems and human populations far away epa.goveuropa.euundp.orgepa.gov.
Key international efforts include:
Stockholm Convention Global Monitoring Plan (GMP) : Under the Stockholm Convention, a Global Monitoring Plan has been established to provide comparable, harmonized, and reliable information on POP levels globally in core environmental matrices such as air, human tissues (breast milk, blood), and water pops-gmp.orgmuni.cz. This plan involves a network of regional monitoring programs and data warehouses to track trends and assess the effectiveness of the Convention pops-gmp.org.
United Nations Environment Programme (UNEP) : UNEP plays a central role in facilitating the implementation of the Stockholm Convention and coordinating global efforts on chemical management, including POPs epa.gov.
United Nations University Institute for the Advanced Study of Sustainability (UNU-IAS) : UNU-IAS has initiatives focused on strengthening research and capacity building on POPs, particularly in Asia. These projects involve networks of research institutions, promoting science-practice-policy linkages and sharing knowledge on analytical techniques and monitoring data shimadzu.comun.org.
Regional Monitoring Networks : Various regional networks contribute to the global monitoring effort, such as the Arctic Monitoring and Assessment Programme (AMAP), the Global Atmospheric Passive Sampling Network (GAPS), the POPs Monitoring Project in East Asian countries (POPsEA), and the European Monitoring and Evaluation Programme (EMEP) pops-gmp.orgmuni.cz. These networks collect data on POP concentrations in air, water, soil, and biota, providing crucial insights into their transport and fate muni.cz.
Collaborative Research Initiatives : International collaborative research projects, such as the Alliance of International Science Organizations (ANSO) joint research cooperation project "Monitoring and Risk Assessment of Toxic Chemicals in the Air, MORATOXA," focus on specific regions and types of POPs, contributing to a broader understanding of their environmental impact anso.org.cn.
These collaborations are vital for developing technical methodologies to sample and analyze toxic chemical compounds, understanding regional pollution characteristics, building standard monitoring protocols, and informing policy development for sound chemical management at national, regional, and global levels shimadzu.comun.organso.org.cn.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
